N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H22F3N3O3S and its molecular weight is 393.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of new benzamides, including compounds structurally related to N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzamide. For instance, novel benzamides have been synthesized and their metal complexes studied for structural features and antibacterial activity. These compounds exhibit octahedral and tetrahedral geometries in their copper and cobalt complexes, respectively, and show significant antibacterial activity against various bacterial strains, indicating potential applications in the development of new antimicrobials (Khatiwora et al., 2013).
Bioactivity Studies
Research on piperidine derivatives has revealed their potential as anti-acetylcholinesterase agents. For example, specific piperidine derivatives have been synthesized and evaluated for their anti-AChE activity, revealing that certain modifications significantly enhance activity. These findings could inform the development of new treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Metabolic Pathway Analysis
The metabolic pathways of related compounds have been investigated, providing insights into their biotransformation. For example, studies on the oxidative metabolism of specific antidepressants have identified the cytochrome P450 enzymes responsible for their metabolism, offering crucial information for drug development and safety assessment (Hvenegaard et al., 2012).
Analytical Method Development
In analytical chemistry, the development of nonaqueous capillary electrophoresis methods for the separation of imatinib mesylate and related substances demonstrates the importance of analytical techniques in characterizing the chemical and physical properties of such compounds (Ye et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with theTyrosine-protein kinase ABL1 , which plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
It’s known that similar compounds can induce the expression ofHIF-1α protein and downstream target gene p21 , and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
The compound is involved in the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions . It promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .
Pharmacokinetics
Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The environment in which the compound acts can significantly influence its action, efficacy, and stability. For instance, hypoxic conditions can enhance the activity of compounds that target the HIF-1 pathways .
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-21(2)26(24,25)22-9-7-12(8-10-22)11-20-15(23)13-3-5-14(6-4-13)16(17,18)19/h3-6,12H,7-11H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIIKDBZWZYKLDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.